3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide
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Overview
Description
3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzo[f]chromene core, which is fused with a pyridine and oxadiazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It is known that 1,3,4-oxadiazole derivatives can target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and repair, gene expression, and cell division.
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, they can inhibit the activity of enzymes, disrupt protein-protein interactions, or interfere with DNA replication and transcription.
Biochemical Pathways
Given the potential targets of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may affect pathways related to dna replication and repair, gene expression, and cell division .
Result of Action
Given the potential targets and modes of action of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may have effects such as inhibition of enzyme activity, disruption of protein-protein interactions, and interference with dna replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[f]chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds.
Introduction of the oxadiazole ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the pyridine ring: The pyridine moiety can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics and photonics, where its electronic properties can be harnessed.
Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 1,3,4-oxadiazole-2-thiol, exhibit comparable biological activities.
Pyridine Derivatives: Compounds like pyridine-2-carboxamide share structural similarities and may have overlapping applications.
Uniqueness
The uniqueness of 3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide lies in its combined structural features, which confer distinct electronic and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N4O4/c26-18(23-21-25-24-19(29-21)13-7-9-22-10-8-13)16-11-15-14-4-2-1-3-12(14)5-6-17(15)28-20(16)27/h1-11H,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMFCICSZVEJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=NN=C(O4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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